molecular formula C18H16BrNO B8775392 6-Bromo-2-(2-phenylpropyl)-isoquinolin-1-one

6-Bromo-2-(2-phenylpropyl)-isoquinolin-1-one

Cat. No. B8775392
M. Wt: 342.2 g/mol
InChI Key: ZEYWHPIEEHTHGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08546564B2

Procedure details

6-Bromo-1-hydroxyisoquinoline (200 mg, 0.89 mmol, 1.0 equiv), tetrabutylammonium bromide (30 mg, 0.09 mmol, 0.1 equiv), and hexyl bromide (150 uL, 1.1 mmol, 1.2 equiv) were combined in toluene (10 mL) and treated with 50% aq. NaOH (2 mL), and the resulting mixture was stirred rapidly at ambient temperature. After an additional 14 hours of stirring at room temperature, the mixture was diluted with MTBE and washed with water, sat. NaHCO3, and brine. The organic phase was dried over Na2SO4. Addition of silica gel, concentration, and purification of the residue using flash silica gel chromatography (gradient of 3-12% ethyl acetate/hexanes) gave 6-bromo-2-(2-phenylpropyl)-isoquinolin-1-one (87 mg, 0.28 mmol, 32%) as white crystals. This isoquinolinone (87 mg, 0.28 mmol) was converted, via Methods 1 and 2, to compound 7 (27 mg, 35%) which was isolated as a white solid. [M−H]−=372.2 m/z. Activity: A
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
150 μL
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
30 mg
Type
catalyst
Reaction Step Five
Quantity
10 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[C:8]([OH:12])=[N:7][CH:6]=[CH:5]2.[CH2:13](Br)[CH2:14][CH2:15][CH2:16][CH2:17]C.[OH-].[Na+].[CH3:22][C:23](OC)([CH3:25])[CH3:24]>[Br-].C([N+](CCCC)(CCCC)CCCC)CCC.C1(C)C=CC=CC=1>[Br:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[C:8](=[O:12])[N:7]([CH2:22][CH:23]([C:25]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1)[CH3:24])[CH:6]=[CH:5]2 |f:2.3,5.6|

Inputs

Step One
Name
Quantity
200 mg
Type
reactant
Smiles
BrC=1C=C2C=CN=C(C2=CC1)O
Step Two
Name
Quantity
150 μL
Type
reactant
Smiles
C(CCCCC)Br
Step Three
Name
Quantity
2 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)(C)OC
Step Five
Name
Quantity
30 mg
Type
catalyst
Smiles
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
Step Six
Name
Quantity
10 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred rapidly at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After an additional 14 hours of stirring at room temperature
Duration
14 h
WASH
Type
WASH
Details
washed with water, sat. NaHCO3, and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over Na2SO4
ADDITION
Type
ADDITION
Details
Addition of silica gel, concentration, and purification of the residue

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C2C=CN(C(C2=CC1)=O)CC(C)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.28 mmol
AMOUNT: MASS 87 mg
YIELD: PERCENTYIELD 32%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.